molecular formula C3H5NO2 B013941 Vinyl carbamate CAS No. 15805-73-9

Vinyl carbamate

Cat. No. B013941
CAS RN: 15805-73-9
M. Wt: 87.08 g/mol
InChI Key: LVLANIHJQRZTPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Vinyl carbamate can be synthesized from ethyl carbamate through enzymatic oxidation, a process facilitated by cytochrome P-450 enzyme (P-450 2E1), resulting in products like vinyl carbamate, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate. This enzymatic route provides a mechanism for the activation of ethyl carbamate to more reactive forms, such as vinyl carbamate, which is crucial for understanding its mutagenic and carcinogenic properties (Guengerich, Dong Hyun Kim, 1991).

Molecular Structure Analysis

The molecular structure of vinyl carbamate and its derivatives has been elucidated through various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the configuration of vinyl carbamate molecules and provide a foundation for understanding their reactivity and interactions with other molecules (F. Kassir, Sylviane Boivin, S. Boileau, H. Cheradame, G. Wooden, R. A. Olofson, 1985).

Chemical Reactions and Properties

Vinyl carbamate is a key intermediate in various chemical reactions, including the CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates. This reaction proceeds well under mild conditions, retaining the geometry of the C-C double bond, which underscores the versatility and reactivity of vinyl carbamate in synthetic chemistry (Xianhua Pan, Q. Cai, D. Ma, 2004).

Physical Properties Analysis

The physical properties of vinyl carbamate, such as its stability and solubility, play a crucial role in its behavior and applications in chemical synthesis. Vinyl carbamate epoxide, a derivative, is unstable at room temperature with a half-life in water solution of approximately 32 minutes, highlighting the reactive nature of vinyl carbamate derivatives (K. Park, Y. Surh, B. C. Stewart, J. Miller, 1990).

Chemical Properties Analysis

The chemical properties of vinyl carbamate, such as its electrophilic, mutagenic, and carcinogenic activities, are of significant interest. Vinyl carbamate epoxide, a metabolite, possesses strong electrophilic properties, reacting with nucleophiles like water, DNA, and various bases to form adducts. These reactions are essential for understanding the mutagenic and carcinogenic potential of vinyl carbamate (Kwang-Kyun Park, A. Liem, B. C. Stewart, J. Miller, 1993).

Scientific Research Applications

  • Cancer Prevention and Treatment : Vinyl carbamate is involved in cancer research, particularly in lung cancer. The synthetic triterpenoids CDDO-methyl ester and CDDO-ethyl amide have been found effective in preventing lung cancer induced by vinyl carbamate in mice, suggesting potential therapeutic applications in lung cancer prevention (Liby et al., 2007).

  • Comparative Carcinogenicity : Studies have shown that vinyl carbamate is more active than ethyl carbamate in inducing various tumors in mice and rats. Additionally, caffeine has been found to inhibit lung tumor formation induced by vinyl carbamate (Dahl, Miller, & Miller, 1980).

  • Mutagenicity Studies : Vinyl carbamate has been demonstrated to be a more potent mutagen than ethyl carbamate, inducing gene mutations in the lung and small intestine of mice. Both compounds have shown mutagenicity in vivo (Hernández & Forkert, 2007).

  • Genotoxicity Effects : Vinyl carbamate is identified as a proximate carcinogenic metabolite of ethyl carbamate with strong genotoxicity effects in both in vivo and in vitro cell systems (Allen et al., 1982).

  • Promutagenic Properties : It is also regarded as a more carcinogenic analog of ethyl carbamate, with a stronger ability to initiate skin tumors and lung adenomas in mice (Dahl, Miller, & Miller, 1978).

  • Polymer Science Applications : Vinyl carbamate is used in polymer science, particularly in the development of materials with applications in fuel cells, biomedical fields, adsorption of heavy metals, molecular sensing, separation, and catalysis. This is evidenced by studies on poly(vinyl alcohol) functionalizations (Moulay, 2015).

properties

IUPAC Name

ethenyl carbamate
Source PubChem
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InChI

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5)
Source PubChem
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InChI Key

LVLANIHJQRZTPY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=COC(=O)N
Source PubChem
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Molecular Formula

C3H5NO2
Record name VINYL CARBAMATE
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DSSTOX Substance ID

DTXSID3021433
Record name Vinyl carbamate
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Molecular Weight

87.08 g/mol
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Physical Description

Vinyl carbamate is a white crystalline solid. (NTP, 1992)
Record name VINYL CARBAMATE
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Solubility

Moderately soluble (NTP, 1992)
Record name VINYL CARBAMATE
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Product Name

Vinyl carbamate

CAS RN

15805-73-9
Record name VINYL CARBAMATE
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Melting Point

129 to 131 °F (NTP, 1992)
Record name VINYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,850
Citations
PG Forkert - Drug metabolism reviews, 2010 - Taylor & Francis
Vinyl carbamate (VC) and ethyl carbamate (EC) induce the formation of lung tumors. The mechanism involves a two-step oxidation of EC to VC and VC to an epoxide, both of which are …
GA Dahl, JA Miller, EC Miller - Cancer Research, 1978 - AACR
… Vinyl carbamate was much more active (10 to 50 times) than … methods failed to detect vinyl carbamate as a metabolite of … , carcinogenic activity of vinyl carbamate as compared to that of …
Number of citations: 172 aacrjournals.org
FP Guengerich, DH Kim - Chemical research in toxicology, 1991 - ACS Publications
… ethyl carbamate and vinyl carbamate to l^V®-ethenoadenosine was catalyzed by P-450 2E1 (12). With this background, we investigated the role of vinyl carbamate as an intermediate …
Number of citations: 208 0-pubs-acs-org.brum.beds.ac.uk
GA Dahl, EC Miller, JA Miller - Cancer research, 1980 - AACR
… Vinyl carbamate was more active than ethyl carbamate for the induction of the latter two types of tumors. Similarly, vinyl carbamate … much greater potency of vinyl carbamate than of ethyl …
Number of citations: 119 aacrjournals.org
KK Park, A Liem, BC Stewart, JA Miller - Carcinogenesis, 1993 - academic.oup.com
… Vinyl carbamate epoxide (VCO) was found to possess strong electrophilic, mutagenic and … male B6C3F1 mice than its metabolic precursors vinyl carbamate (VC) and ethyl carbamate (…
Number of citations: 130 0-academic-oup-com.brum.beds.ac.uk
YJ Surh, RCJ Lee, KK Park, ST Mayne, A Liem… - …, 1995 - academic.oup.com
… As part of a program to investigate chemoprotective properties of capsaicin we initially determined the effect of capsaicin on vinyl carbamate (VC)- and A^-nitrosodimethylamine (NDMA)-…
Number of citations: 196 0-academic-oup-com.brum.beds.ac.uk
T Melkamu, X Zhang, J Tan, Y Zeng, F Kassie - Carcinogenesis, 2010 - academic.oup.com
… vinyl carbamate or vinyl carbamate plus I3C. ( A ) Comparison of the expression levels of miRNAs in lung tumors from mice treated with vinyl carbamate … treated with vinyl carbamate and …
Number of citations: 192 0-academic-oup-com.brum.beds.ac.uk
KK Park, YJ Surh, BC Stewart, JA Miller - Biochemical and biophysical …, 1990 - Elsevier
… Vinyl carbamate reacted with dimethyldioxirane in dry acetone to give a high yield of pure crystalline vinyl carbamate … than with vinyl carbamate. Tests with Salmonella typhimurium …
T Shen, T Jiang, M Long, J Chen, DM Ren… - Antioxidants & redox …, 2015 - liebertpub.com
… , including vinyl carbamate, accelerate the development of tumors, which can usually be detected 16 weeks after vinyl carbamate injections. Therefore, a vinyl carbamate-induced lung …
Number of citations: 77 www.liebertpub.com
WT Gunning, PM Kramer, VE Steele, MA Pereira - Cancer Research, 2002 - AACR
… , NNK, urethane, or vinyl carbamate (9). Vinyl carbamate was chosen to induce the lung … Also among these carcinogens, vinyl carbamate induced the greater yield of lung tumors (11…
Number of citations: 112 aacrjournals.org

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